

# In Vitro Antibacterial Efficacy of the Novel Antibiotic PF 1052 Against *Staphylococcus aureus*

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## Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B8088885

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## Abstract

This document provides a comprehensive technical overview of the in vitro antibacterial efficacy of PF 1052, a novel investigational antibiotic, against clinically relevant strains of *Staphylococcus aureus*. The data presented herein demonstrates the potent bactericidal activity of PF 1052 against both methicillin-susceptible (*S. aureus* - MSSA) and methicillin-resistant (*S. aureus* - MRSA) isolates. This whitepaper details the experimental protocols used to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics of PF 1052. All data is presented in tabular and graphical formats to facilitate clear interpretation by researchers, scientists, and drug development professionals.

## Introduction

*Staphylococcus aureus* continues to be a major cause of both community-acquired and hospital-acquired infections worldwide. The emergence and spread of multidrug-resistant strains, particularly MRSA, have underscored the urgent need for new antimicrobial agents with novel mechanisms of action. PF 1052 is a new chemical entity belonging to the dihydrofolate reductase inhibitor class, designed to overcome existing resistance mechanisms. This

document summarizes the foundational in vitro data supporting the continued development of PF 1052 as a potential treatment for infections caused by *S. aureus*.

## Quantitative Efficacy Data

The in vitro potency of PF 1052 was evaluated against a panel of *S. aureus* strains. The following tables summarize the key efficacy parameters.

**Table 1: Minimum Inhibitory Concentration (MIC) of PF 1052 Against *S. aureus* Strains**

Strain ID	Phenotype	MIC (µg/mL)
ATCC 29213	MSSA	0.5
ATCC 25923	MSSA	0.5
NRS384	MRSA (USA300)	1
NRS123	MRSA (USA100)	1
CI-001	Clinical Isolate (MSSA)	0.25
CI-002	Clinical Isolate (MRSA)	1

**Table 2: Minimum Bactericidal Concentration (MBC) of PF 1052 Against *S. aureus* Strains**

Strain ID	Phenotype	MIC (µg/mL)	MBC (µg/mL)	MBC/MIC Ratio
ATCC 29213	MSSA	0.5	1	2
NRS384	MRSA (USA300)	1	2	2
CI-001	Clinical Isolate (MSSA)	0.25	0.5	2
CI-002	Clinical Isolate (MRSA)	1	4	4

An MBC/MIC ratio of  $\leq 4$  is indicative of bactericidal activity.

**Table 3: Time-Kill Kinetics of PF 1052 Against *S. aureus* ATCC 29213 (MSSA)**

Time (hours)	Growth Control (log10 CFU/mL)	1x MIC (0.5 µg/mL) (log10 CFU/mL)	2x MIC (1 µg/mL) (log10 CFU/mL)	4x MIC (2 µg/mL) (log10 CFU/mL)
0	6.1	6.1	6.1	6.1
2	6.8	5.2	4.5	3.9
4	7.5	4.1	3.3	2.8
8	8.9	3.0	<2.0	<2.0
24	9.2	<2.0	<2.0	<2.0

Limit of detection is 2.0 log10 CFU/mL.

## Experimental Protocols

The following protocols were utilized to generate the data presented in this whitepaper.

### Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation:** *S. aureus* strains were cultured on Tryptic Soy Agar (TSA) for 18-24 hours at 37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). The suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of  $5 \times 10^5$  CFU/mL.
- Drug Dilution:** PF 1052 was serially diluted two-fold in CAMHB in a 96-well microtiter plate.
- Inoculation and Incubation:** Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-20 hours.

- **MIC Reading:** The MIC was defined as the lowest concentration of PF 1052 that completely inhibited visible bacterial growth.

## Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined as an extension of the MIC assay.

- **Subculturing:** Following MIC determination, a 10  $\mu$ L aliquot was taken from each well showing no visible growth.
- **Plating:** The aliquot was plated onto a TSA plate.
- **Incubation:** Plates were incubated at 37°C for 24 hours.
- **MBC Reading:** The MBC was defined as the lowest concentration of PF 1052 that resulted in a  $\geq 99.9\%$  reduction in the initial inoculum count.

## Time-Kill Assay

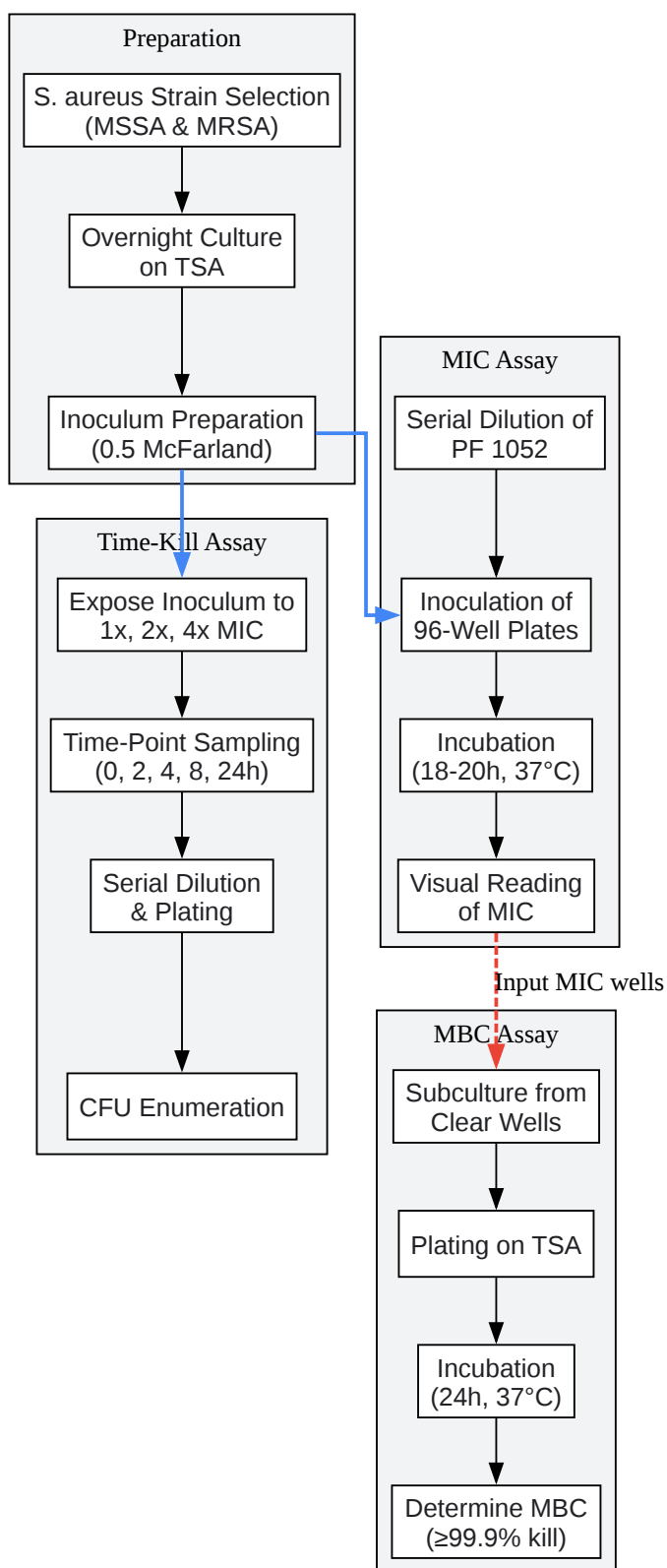
Time-kill kinetic studies were performed to assess the time-dependent bactericidal activity of PF 1052.

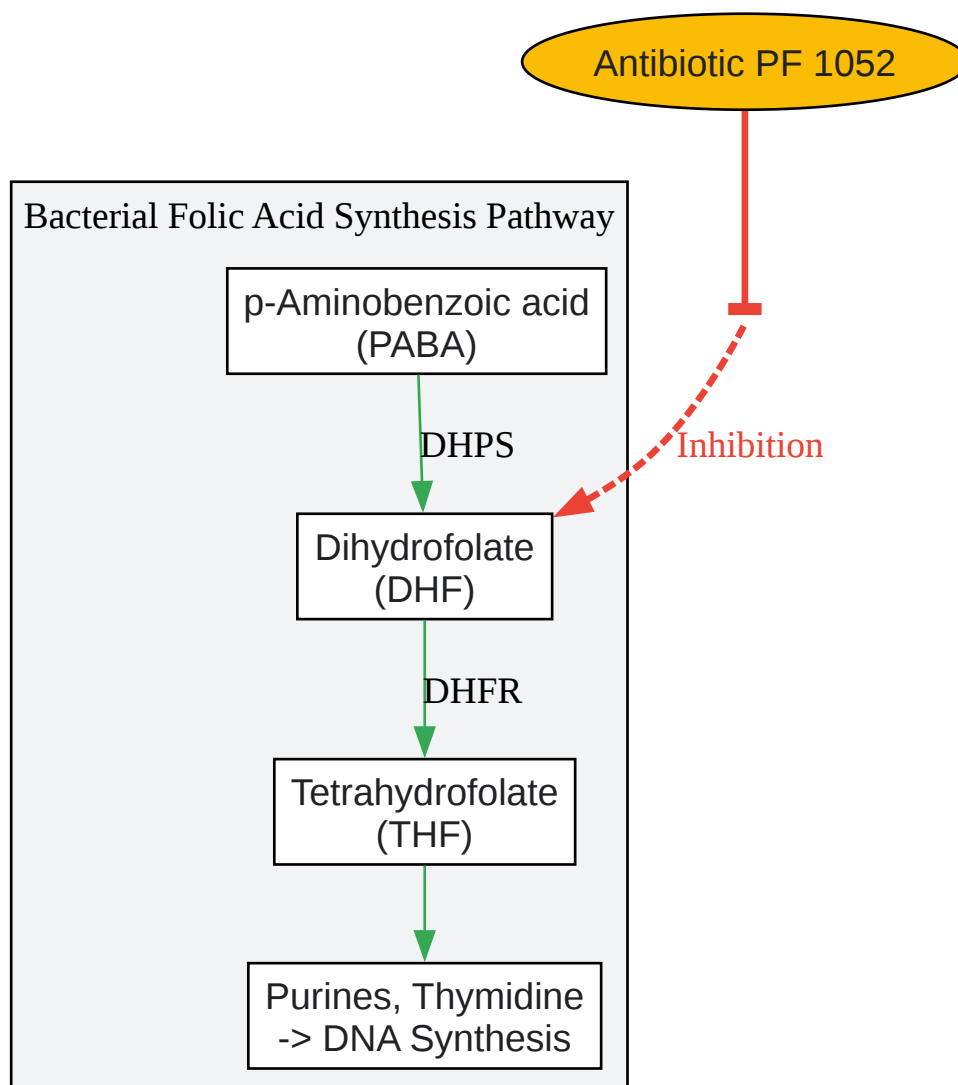
- **Inoculum Preparation:** A starting inoculum of approximately  $5 \times 10^5$  CFU/mL in CAMHB was prepared as described for the MIC assay.
- **Exposure:** PF 1052 was added to the bacterial suspensions at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control tube containing no antibiotic was included.
- **Sampling and Plating:** At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated onto TSA plates.
- **Incubation and Enumeration:** Plates were incubated at 37°C for 24 hours, after which colonies were counted to determine the number of viable bacteria (CFU/mL).

## Visualized Workflows and Pathways

### Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the sequential workflow for determining the antibacterial efficacy of PF 1052.





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